

# 3'-Methoxypuerarin CAS number and chemical properties

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## Compound of Interest

Compound Name: 3'-Methoxypuerarin

Cat. No.: B1232487

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## In-Depth Technical Guide to 3'-Methoxypuerarin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3'-Methoxypuerarin**, a derivative of the isoflavone puerarin. It details the compound's Chemical Abstracts Service (CAS) number, chemical and physical properties, and summarizes its known biological activities, with a focus on its neuroprotective, anti-inflammatory, and antioxidant effects. This document includes available data on its stability and reactivity, analytical methodologies, and explores the putative signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

### Chemical and Physical Properties

**3'-Methoxypuerarin** is a naturally occurring isoflavone derivative that has garnered interest for its potential therapeutic properties.<sup>[1]</sup> Its fundamental chemical and physical characteristics are summarized below.

Table 1: General and Chemical Properties of **3'-Methoxypuerarin**

Property	Value	Reference
CAS Number	117047-07-1	[2][3]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>10</sub>	[2][3]
Molecular Weight	446.4 g/mol	[2][4]
IUPAC Name	7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one	[4]
Synonyms	3'-Methoxy Puerarin, Puerariaglycoside 3	[4]
Purity	Typically ≥97%	[3]

Table 2: Physical Properties of **3'-Methoxypuerarin**

Property	Value	Reference
Appearance	White to off-white solid	[5]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in DMSO (250 mg/mL with ultrasonic assistance)	[5]

## Stability and Reactivity

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8] Such studies involve exposing the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

While specific forced degradation studies for **3'-Methoxypuerarin** are not readily available in the reviewed literature, a validated stability-indicating HPLC method has been developed for PEGylated puerarin, a derivative of the parent compound.[9] This study demonstrated that the degradation of PEGylated puerarin follows pseudo-first-order kinetics and is significantly influenced by pH, with greater degradation observed under alkaline conditions.[9] Thermal degradation of related compounds has also been shown to follow first-order kinetics and is well-described by the Arrhenius equation.[10][11]

Given the structural similarity, it can be inferred that **3'-Methoxypuerarin** may also be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Further experimental work is required to fully characterize its stability profile and identify potential degradation products.

## Experimental Protocols

### Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of puerarin and its derivatives.[12] A validated stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products in various matrices.[9]

**General HPLC Method for Puerarin Analysis:** A typical HPLC method for puerarin involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like phosphoric acid to control pH. Detection is commonly performed using a UV detector at a wavelength of 254 nm. The method should be validated according to ICH guidelines for parameters such as system suitability, specificity, accuracy, precision, linearity, robustness, and ruggedness.[12]

**NMR and Mass Spectrometry:** Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of **3'-Methoxypuerarin**. [4][13][14][15][16] PubChem provides computed  $^{13}\text{C}$  NMR spectral data and experimental MS2 data for **3'-Methoxypuerarin**, which can serve as a reference for experimental verification.[4]

## Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for **3'-Methoxypuerarin** are not extensively reported in the public domain. However, general organic synthesis procedures for similar flavonoid compounds can be adapted. These typically involve multi-step reactions to construct the core flavonoid structure followed by glycosylation and methylation.[17][18] Purification is often achieved through column chromatography and recrystallization.[17]

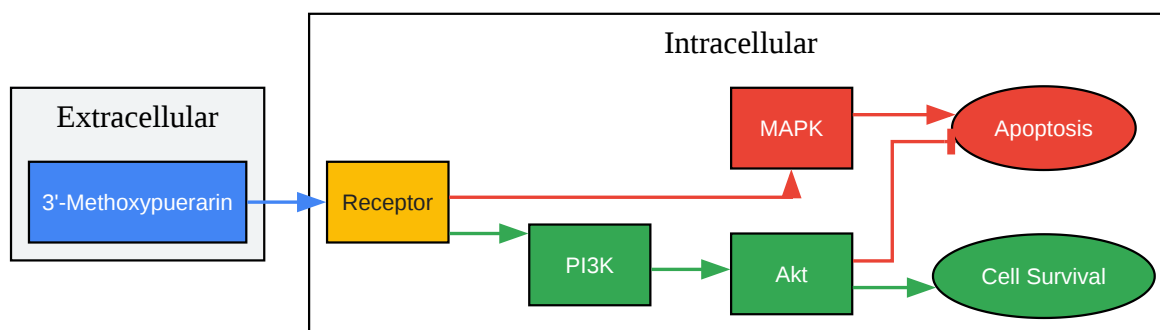
## Biological Activities and Signaling Pathways

**3'-Methoxypuerarin** exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][19] These effects are believed to be mediated through the modulation of several key signaling pathways.

### Neuroprotective Effects

**3'-Methoxypuerarin** has demonstrated neuroprotective effects, particularly in the context of ischemia-reperfusion injury, where it can inhibit apoptosis.[5][19][20] The parent compound, puerarin, is known to exert its neuroprotective effects through multiple mechanisms, including the regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.[21][22] Puerarin has also been shown to inhibit the MAPK signaling pathway, which is involved in cellular stress responses.[23][24]

Putative Neuroprotective Signaling Pathway of **3'-Methoxypuerarin**:



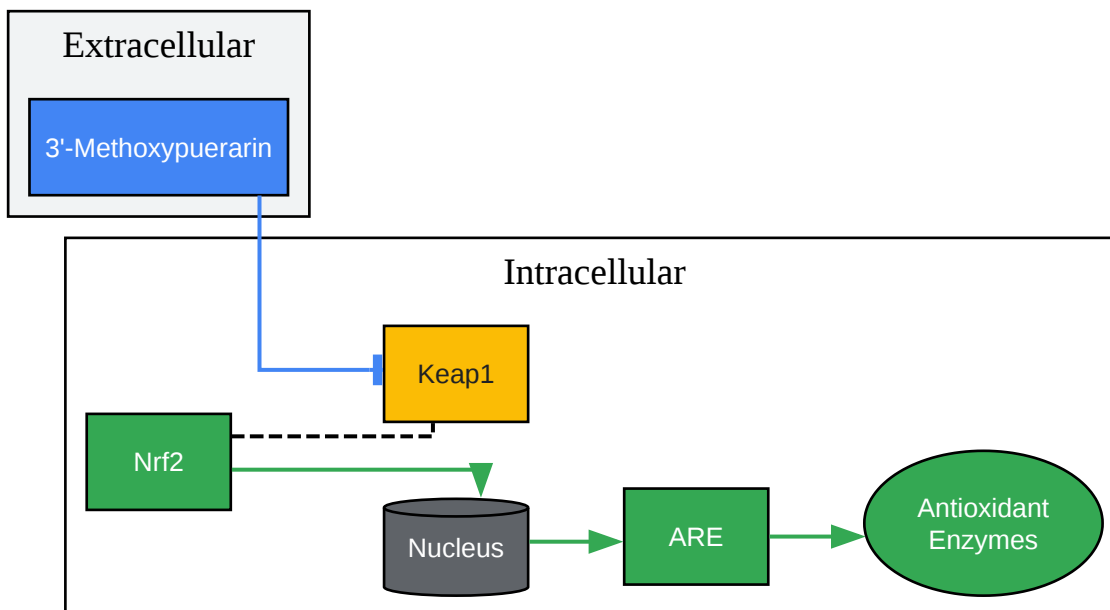
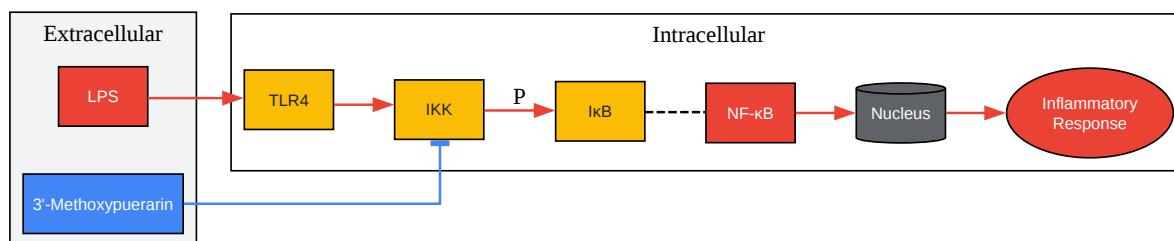
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Caption: Putative neuroprotective signaling pathway of **3'-Methoxypuerarin**.

## Anti-inflammatory Effects

Inflammation is a key process in many diseases, and its regulation is a major therapeutic target. The NF- $\kappa$ B signaling pathway is a central mediator of inflammation.[25][26] Puerarin has been shown to inhibit the activation of NF- $\kappa$ B, thereby reducing the expression of pro-inflammatory mediators.[27] It is plausible that **3'-Methoxypuerarin** shares this anti-inflammatory mechanism. The MAPK pathway is also intricately linked with NF- $\kappa$ B signaling and inflammatory responses.[28][29]

Putative Anti-inflammatory Signaling Pathway of **3'-Methoxypuerarin**:



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